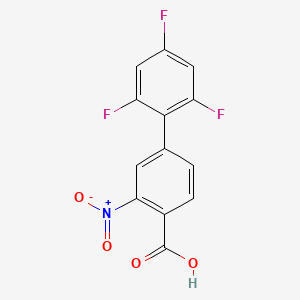

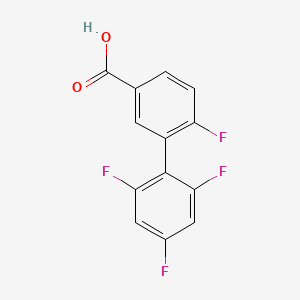

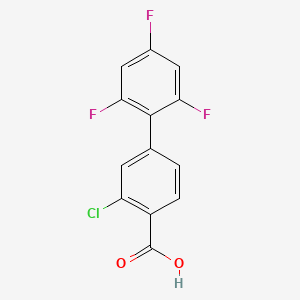

![molecular formula C16H12O2S B6404417 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% CAS No. 1261947-17-4](/img/structure/B6404417.png)

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid (4-BTMBA) is a thiophene-based compound that is widely used as a building block in organic synthesis. It is a versatile compound with a wide range of applications in the fields of medicinal chemistry, materials science, and organic synthesis. 4-BTMBA is a highly polar compound with a high solubility in a variety of solvents. It is an important intermediate in the synthesis of a variety of drugs and other compounds.

Wissenschaftliche Forschungsanwendungen

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is a versatile compound with a wide range of applications in the fields of medicinal chemistry, materials science, and organic synthesis. It is an important intermediate in the synthesis of a variety of drugs and other compounds. 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% has been used in the synthesis of a variety of biologically active compounds, such as antifungal agents, antibiotics, and anti-cancer agents. It has also been used in the synthesis of polymers, dyes, and fluorescent tags.

Wirkmechanismus

The mechanism of action of 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is not well understood. However, it is believed to act as a chelating agent, binding to metal ions in the body and preventing them from being metabolized. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.

Biochemical and Physiological Effects

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of a variety of bacterial and fungal species. It has also been shown to reduce inflammation and oxidative stress in animal models. In addition, it has been shown to have anti-tumor activity in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is a highly polar compound with a high solubility in a variety of solvents, making it easy to work with in the laboratory. It is also relatively inexpensive and easily accessible, making it a popular choice for laboratory experiments. However, it is important to note that 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% is a highly reactive compound and can react with other compounds in the laboratory, so it is important to take proper safety precautions when working with it.

Zukünftige Richtungen

There are a number of potential future directions for 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% research. For example, further studies could be conducted to explore its mechanism of action and its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential applications in materials science and organic synthesis. Other potential future directions include exploring its potential as an antioxidant and its potential to reduce inflammation. Finally, further studies could be conducted to explore its potential for use as a diagnostic tool.

Synthesemethoden

4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% can be synthesized from 2-benzylthiophene-3-carboxylic acid by a two-step process. The first step involves the reaction of 2-benzylthiophene-3-carboxylic acid with thionyl chloride in the presence of anhydrous pyridine to give 4-chloro-3-methylbenzoic acid. The second step involves the reaction of 4-chloro-3-methylbenzoic acid with sodium sulfide in the presence of tetrahydrofuran to give 4-[Benzo(b)thiophen-2-yl]-3-methylbenzoic acid, 95% as the product.

Eigenschaften

IUPAC Name |

4-(1-benzothiophen-2-yl)-3-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S/c1-10-8-12(16(17)18)6-7-13(10)15-9-11-4-2-3-5-14(11)19-15/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HADIWHBUWLCRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

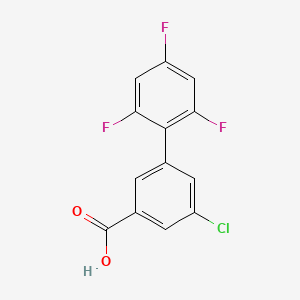

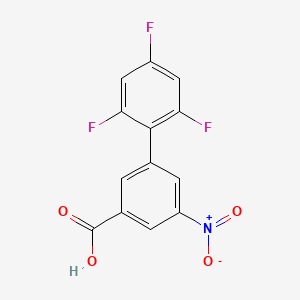

![2-[Benzo(b)thiophen-2-yl]-6-methylbenzoic acid, 95%](/img/structure/B6404404.png)